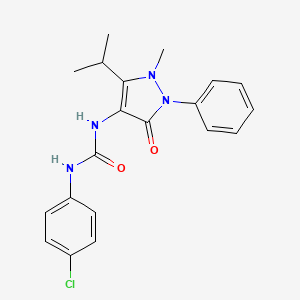

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea

Übersicht

Beschreibung

TC-FPR 43: ist ein potenter Agonist des Formylpeptidrezeptors 2 (FPR2), der an verschiedenen Immunantworten beteiligt ist. Der chemische Name von TC-FPR 43 ist N-(4-Chlorphenyl)-N-[2,3-dihydro-1-methyl-5-(1-methylethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]-harnstoff. Er hat ein Molekulargewicht von 384,86 und eine Summenformel von C20H21ClN4O2 .

Vorbereitungsmethoden

Die Synthese von TC-FPR 43 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrazolstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

TC-FPR 43 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile bestimmte Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckbedingungen. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

TC-FPR 43 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Formylpeptidrezeptoren befassen.

Biologie: TC-FPR 43 wird verwendet, um die Rolle von Formylpeptidrezeptoren bei Immunantworten zu untersuchen, insbesondere bei der Neutrophilenmigration und Entzündung.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen aufgrund ihrer Fähigkeit, die Neutrophilenmigration zu hemmen und Entzündungen zu unterdrücken.

Industrie: TC-FPR 43 wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Formylpeptidrezeptoren abzielen .

Wirkmechanismus

TC-FPR 43 übt seine Wirkungen aus, indem es an den Formylpeptidrezeptor 2 (FPR2) und den Formylpeptidrezeptor 1 (FPR1) bindet. Diese Bindung induziert einen Kalziumfluss in Zellen, die diese Rezeptoren exprimieren, was zu verschiedenen nachgeschalteten Effekten wie der Hemmung der Neutrophilenmigration und der Unterdrückung von Entzündungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von G-Protein-gekoppelten Rezeptoren und anschließende Signaltransduktionskaskaden .

Wirkmechanismus

TC-FPR 43 exerts its effects by binding to formyl peptide receptor 2 (FPR2) and formyl peptide receptor 1 (FPR1). This binding induces calcium flux in cells expressing these receptors, leading to various downstream effects such as inhibition of neutrophil migration and suppression of inflammation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling cascades .

Vergleich Mit ähnlichen Verbindungen

TC-FPR 43 ist einzigartig in seiner hohen Potenz und Selektivität für den Formylpeptidrezeptor 2 (FPR2). Zu den ähnlichen Verbindungen gehören:

FPR-Agonist 43: Ein weiterer dualer Agonist für den Formylpeptidrezeptor 1 (FPR1) und den Formylpeptidrezeptor 2 (FPR2).

Formylpeptidrezeptor-Agonisten: Eine Klasse von Verbindungen, die auf Formylpeptidrezeptoren mit unterschiedlicher Potenz und Selektivität abzielen.

Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich TC-FPR 43 durch seine hohe Wirksamkeit bei der Hemmung der Neutrophilenmigration und seine potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen aus .

Biologische Aktivität

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group, a pyrazole moiety, and a urea functional group. This combination is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the same class. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it may exhibit inhibitory effects on urease and acetylcholinesterase (AChE). In studies, compounds with similar structures demonstrated IC50 values indicative of strong inhibition against these enzymes .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Urease | 2.14 |

| Compound B | AChE | 0.63 |

| Compound C | Urease | 21.25 (reference) |

Study on Urease Inhibition

In a detailed study, compounds similar to this compound were tested for their urease inhibitory activity. The methodology involved preparing a reaction mixture containing the test compound and measuring the extent of urease activity after incubation. The results indicated that several derivatives exhibited significant inhibition, suggesting potential therapeutic applications in conditions where urease activity is detrimental .

Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets at the molecular level. These studies revealed various binding interactions with amino acids in target proteins, providing insight into its mechanism of action .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBEUZTAPIOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903895-98-7 | |

| Record name | 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903895987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-CHLOROPHENYL)-1-(1-METHYL-3-OXO-2-PHENYL-5-PROPAN-2-YLPYRAZOL-4-YL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77D5438IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.